molecular formula C19H17NO2 B14216585 1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one CAS No. 566173-24-8

1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one

Cat. No.: B14216585
CAS No.: 566173-24-8
M. Wt: 291.3 g/mol
InChI Key: BORUPSOUYUMRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core with a hydroxyphenyl ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one typically involves the condensation of 2-naphthaldehyde with 2-(4-hydroxyphenyl)ethylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)ethylamine: A precursor in the synthesis of the target compound.

    2-Naphthaldehyde: Another precursor used in the synthesis.

    Naphthalene derivatives: Compounds with similar naphthalene cores but different substituents.

Uniqueness

1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

566173-24-8

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

1-[2-(4-hydroxyphenyl)ethyliminomethyl]naphthalen-2-ol

InChI

InChI=1S/C19H17NO2/c21-16-8-5-14(6-9-16)11-12-20-13-18-17-4-2-1-3-15(17)7-10-19(18)22/h1-10,13,21-22H,11-12H2

InChI Key

BORUPSOUYUMRDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NCCC3=CC=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.